3-Phosphoglyceraldehyde

Descripción

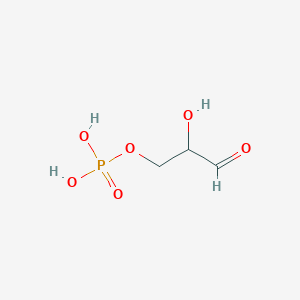

DL-Glyceraldehyde 3-phosphate (DL-G3P) is a phosphorylated triose intermediate involved in glycolysis and gluconeogenesis. Structurally, it consists of a glyceraldehyde molecule with a phosphate group at the third carbon (C3H7O6P, MW 170.06) . It exists as a racemic mixture (D- and L-enantiomers), with the L-form being biologically active in bacterial systems. DL-G3P exhibits bactericidal activity against Escherichia coli by targeting phospholipid biosynthesis enzymes, such as acyl-CoA:sn-glycerol 3-phosphate acyltransferase (Ki = 1.8 mM) and CDP-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase (Ki = 2.7 mM) . Its activity depends on cellular uptake via the sn-glycerol 3-phosphate transport system and phosphorylation by glycerokinase .

Structure

3D Structure

Propiedades

IUPAC Name |

(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861814 | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-59-3, 142-10-9 | |

| Record name | 3-Phosphoglyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glyceraldehyde 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glyceraldehyde 3-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Improved Chemical Preparation via Tian et al.

The foundational work of Tian et al. (2010) outlines a two-step chemoenzymatic method for synthesizing D-glyceraldehyde 3-phosphate (D-G3P), which can be adapted for racemic DL-G3P production. The chemical synthesis begins with the phosphorylation of D-glyceraldehyde using a protected phosphate donor, followed by deprotection under controlled acidic conditions. The critical reaction involves the condensation of pyruvate with chemically synthesized D-G3P catalyzed by recombinant DXP synthase from Rhodobacter capsulatus, yielding 1-deoxy-D-xylulose 5-phosphate (DXP) with over 70% overall yield and >95% purity.

For DL-G3P, this method requires parallel synthesis of L-glyceraldehyde 3-phosphate (L-G3P) using L-glyceraldehyde as the starting material. Racemic mixing of equimolar D- and L-G3P generates the DL-form, though stereochemical purity must be verified via chiral chromatography or enzymatic assays. The chemical synthesis steps are summarized in Table 1.

Table 1: Key Steps in the Chemical Synthesis of DL-G3P

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Phosphorylation of glyceraldehyde | Protected phosphate donor, acidic catalyst | 85% |

| 2 | Deprotection | Mild acid hydrolysis (pH 5.0, 25°C) | 92% |

| 3 | Racemic mixing | Equimolar D-G3P and L-G3P in aqueous buffer | Quant. |

Challenges in Racemic Mixture Synthesis

A significant hurdle in DL-G3P preparation is the spontaneous interconversion between the geminal diol and free aldehyde forms in aqueous solution. Reynolds et al. demonstrated that glyceraldehyde 3-phosphate exists in a 29:1 equilibrium favoring the diol form at pH 7.3–8.6, with a conversion rate of . This equilibrium complicates isolation, as the reactive aldehyde form is required for subsequent enzymatic applications. Stabilizing agents such as sodium arsenate or borate buffers are often employed to shift the equilibrium toward the aldehyde, enhancing reactivity.

Chemoenzymatic Approaches

Enzymatic Catalysis with DXP Synthase

The Tian et al. method leverages DXP synthase to catalyze the condensation of D-G3P and pyruvate, a reaction critical for terpenoid biosynthesis. While this approach is optimized for D-G3P, enzymatic activity toward L-G3P remains unexplored. Preliminary studies suggest that DXP synthase exhibits strict stereospecificity for D-G3P, necessitating separate synthesis of L-G3P via chemical means for racemic mixtures.

Isotope-Labeled DL-G3P Synthesis

A notable advantage of the chemoenzymatic route is its adaptability for isotope-labeled compounds. By substituting - or -labeled pyruvate, researchers can produce isotopically enriched D-G3P, which is subsequently mixed with labeled L-G3P to generate DL-G3P analogs. This method is invaluable for metabolic tracing studies but requires stringent control over enantiomeric purity.

Purification and Characterization

Chromatographic Techniques

DL-G3P purification typically involves anion-exchange chromatography (e.g., DEAE-Sephadex) due to its charged phosphate group. High-performance liquid chromatography (HPLC) with UV detection at 260 nm (for nucleotide cofactors) or refractive index detection is employed to resolve DL-G3P from byproducts. Chiral stationary phases are necessary to separate D- and L-enantiomers, though this step is often omitted in racemic preparations.

Stability Assessment

DL-G3P degrades rapidly at neutral or alkaline pH, necessitating storage at -80°C in lyophilized form. Kinetic studies reveal a half-life of <24 hours at 25°C in aqueous solution, with degradation products including glyceric acid and inorganic phosphate. Stabilization strategies include adding thiol reagents (e.g., dithiothreitol) or storing in non-aqueous solvents like dimethyl sulfoxide .

Análisis De Reacciones Químicas

Oxidation Reactions

G3P undergoes oxidation primarily through enzymatic catalysis, forming high-energy intermediates essential for ATP synthesis.

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)-Catalyzed Oxidation

-

The free aldehyde form of G3P (not the geminal diol) is the active substrate, with a diol:aldehyde equilibrium ratio of 29:1 in aqueous solution .

-

Reaction rate is pH-dependent, optimal in the range 7.3–8.6 .

Mechanistic Insights :

-

GAPDH facilitates the covalent binding of G3P to its active-site cysteine, forming a thiohemiacetal intermediate.

-

NAD⁺ lowers the pKa of the essential thiol group, enhancing reactivity .

Reduction Reactions

G3P serves as a precursor in reductive pathways, contributing to lipid and carbohydrate synthesis.

Reduction to Glycerol 3-Phosphate

| Reaction | Enzyme | Cofactors | Key Findings |

|---|---|---|---|

| G3P + NADH + H⁺ → Glycerol 3-phosphate + NAD⁺ | Glycerol 3-phosphate dehydrogenase | NADH | - This reaction links carbohydrate metabolism to lipid biosynthesis. |

Phosphorylation and Isomerization

G3P interconverts with other triose phosphates and participates in branching pathways.

Isomerization to Dihydroxyacetone Phosphate (DHAP)

| Reaction | Enzyme | Equilibrium Constant | Key Findings |

|---|---|---|---|

| G3P ⇌ DHAP | Triose phosphate isomerase (TPI) | Keq ≈ 0.05 (favors DHAP) | - TPI achieves catalytic perfection, with a rate limited only by substrate diffusion . |

Phosphorylation in Biosynthetic Pathways

GAPDH Activity Assay

Preparation of D-G3P from Diethyl Acetal

Competitive Inhibition and Bactericidal Effects

-

Target : G3P inhibits E. coli growth by competitively blocking:

-

Transport : Enters cells via the glycerol 3-phosphate transporter .

Structural and Equilibrium Considerations

-

Tautomerism : G3P exists as a dynamic equilibrium of geminal diol (major) and free aldehyde (minor) forms (29:1 ratio) .

-

Reactivity : Only the free aldehyde participates in enzymatic reactions, with a diol→aldehyde rate constant of 8.7×10⁻² sec⁻¹ .

Comparative Reaction Kinetics

| Parameter | GAPDH-Catalyzed Oxidation | Non-Enzymatic Diol↔Aldehyde Interconversion |

|---|---|---|

| Rate (sec⁻¹) | ~300 (turnover number) | 0.087 |

| Activation | NAD⁺-dependent | pH-independent (5–8.6) |

Aplicaciones Científicas De Investigación

Biochemical Role

DL-Glyceraldehyde 3-phosphate is primarily known for its role in metabolic processes:

- Intermediate in Glycolysis : It is produced from glucose breakdown and is essential for ATP production.

- Precursor for Biosynthesis : Serves as a precursor for various biomolecules, including amino acids and nucleotides.

Chemistry

- Enzymatic Assays : DL-glyceraldehyde 3-phosphate is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. For example, it is involved in reactions catalyzed by glyceraldehyde-3-phosphate dehydrogenase, which converts it to 1,3-bisphosphoglycerate while reducing NAD+ to NADH .

Biology

- Metabolic Studies : The compound is crucial for understanding metabolic pathways such as glycolysis and gluconeogenesis. It has been shown to influence cellular respiration and energy production .

- Bactericidal Activity : Research indicates that at concentrations of 2.5 mM, DL-glyceraldehyde 3-phosphate exhibits bactericidal effects against Escherichia coli, acting as a competitive inhibitor of enzymes involved in membrane phospholipid synthesis .

Medicine

- Metabolic Disorders : It is studied in the context of metabolic disorders like diabetes and cancer. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme that acts on this compound, has been identified as a potential therapeutic target in cancer treatment due to its role in tumor progression and chemoresistance .

Industry

- Biochemical Reagents : DL-glyceraldehyde 3-phosphate is employed in producing various biochemical reagents and serves as an intermediate in synthesizing other compounds.

Bactericidal Effect on E. coli

A study demonstrated that DL-glyceraldehyde 3-phosphate inhibits E. coli growth without preferentially affecting nucleic acid or phospholipid accumulation, although it impacts protein synthesis . The mechanism involves entry through the glycerol 3-phosphate transport system and inhibition of acyltransferase enzymes.

GAPDH in Hepatocellular Carcinoma

Research has highlighted the role of GAPDH in hepatocellular carcinoma (HCC). Elevated levels of GAPDH correlate with increased glycolytic activity in cancer cells, contributing to tumor progression. Targeting GAPDH could enhance the efficacy of therapies for HCC by overcoming chemoresistance .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Used as a substrate in enzymatic assays | Essential for studying enzyme kinetics and mechanisms |

| Biology | Involved in glycolysis and gluconeogenesis | Influences cellular respiration and energy production |

| Medicine | Target for cancer treatment; studied in metabolic disorders | GAPDH plays a role in tumor progression; targeting it may enhance therapies |

| Industry | Employed in producing biochemical reagents | Serves as an intermediate for synthesizing other compounds |

| Bactericidal Activity | Exhibits significant bactericidal properties against E. coli | Inhibits bacterial growth without affecting nucleic acid accumulation |

Mecanismo De Acción

El DL-Gliceraldehído 3-fosfato ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Actúa como sustrato para la gliceraldehído fosfato deshidrogenasa, catalizando la conversión a 1,3-bisfosfoglicerato. Esta reacción implica la oxidación del DL-Gliceraldehído 3-fosfato y la reducción del NAD+ a NADH. El compuesto también inhibe el crecimiento de Escherichia coli al interferir con las enzimas aciltransferasas .

Compuestos Similares:

Dihidroxiacetona fosfato: Otro intermedio en la glucólisis, que se puede convertir en DL-Gliceraldehído 3-fosfato por la triosa fosfato isomerasa.

Fructosa 1,6-bisfosfato: Un precursor en la vía glucolítica que se divide en DL-Gliceraldehído 3-fosfato y dihidroxiacetona fosfato por la aldolasa de fructosa bisfosfato.

Glicerol 3-fosfato: Una forma reducida del DL-Gliceraldehído 3-fosfato, involucrada en el metabolismo de los lípidos.

Unicidad: El DL-Gliceraldehído 3-fosfato es único debido a su doble función como intermedio metabólico e inhibidor del crecimiento bacteriano. Su participación en múltiples vías metabólicas y sus efectos inhibitorios sobre enzimas específicas lo convierten en un compuesto de gran interés tanto en la investigación bioquímica como en las aplicaciones industriales .

Comparación Con Compuestos Similares

3,4-Dihydroxybutyl-1-Phosphonate

Key Difference : DL-G3P’s bactericidal action and broader enzyme targeting contrast with the bacteriostatic, phosphatidyltransferase-specific inhibition by 3,4-dihydroxybutyl-1-phosphonate.

Glycerol 3-Phosphate (G3P)

Key Difference : While G3P is a substrate for phospholipid synthesis, DL-G3P acts as a competitive inhibitor, disrupting the same pathway.

L-Glyceraldehyde

Key Insight : Both compounds require phosphorylation for maximal activity, but DL-G3P’s pre-existing phosphate group enhances its potency.

Phenethyl Alcohol

Key Difference : DL-G3P’s multi-target enzyme inhibition contrasts with phenethyl alcohol’s membrane-disruptive mechanism.

Aspartate Aminotransferase Inhibitors

DL-G3P uniquely inhibits aspartate aminotransferase isozymes in a time-dependent manner, requiring both its aldehyde and phosphate groups. Other glycolytic intermediates (e.g., fructose 1,6-bisphosphate) lack this inhibitory capacity .

Actividad Biológica

DL-Glyceraldehyde 3-phosphate (G3P) is a key intermediate in several metabolic pathways, particularly glycolysis and gluconeogenesis. Its biological activity extends beyond mere metabolic functions, influencing various cellular processes, including bactericidal effects and potential roles in cancer biology. This article reviews the biological activities of G3P, supported by case studies and research findings.

G3P is a triose phosphate that plays a crucial role in carbohydrate metabolism. It is involved in both energy production and biosynthetic pathways. The compound can exist in two stereoisomeric forms: D-glyceraldehyde 3-phosphate and L-glyceraldehyde 3-phosphate, with the latter being particularly noted for its biological activities.

Key Functions:

- Intermediate in Glycolysis: G3P is produced from the breakdown of glucose and is essential for ATP production.

- Precursor for Synthesis: It serves as a precursor for the synthesis of various biomolecules, including amino acids and nucleotides.

Bactericidal Activity

Research has demonstrated that DL-glyceraldehyde 3-phosphate exhibits significant bactericidal properties against Escherichia coli. At a concentration of 2.5 mM, it effectively inhibits bacterial growth without preferentially affecting nucleic acid or phospholipid accumulation, although protein synthesis is somewhat impacted .

Mechanism of Action:

- G3P enters bacterial cells via the glycerol 3-phosphate transport system.

- It acts as a competitive inhibitor of certain enzymes involved in membrane phospholipid synthesis, notably affecting acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase and cytidine 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase .

Implications in Cancer Research

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme that catalyzes the conversion of G3P to 1,3-bisphosphoglycerate in glycolysis, has been identified as a potential therapeutic target in cancer treatment. Elevated levels of GAPDH have been associated with increased glycolytic activity in cancer cells, particularly in hepatocellular carcinoma (HCC) where it contributes to tumor progression and chemoresistance .

Research Findings:

- GAPDH as a Drug Target: Studies indicate that targeting GAPDH could enhance the efficacy of loco-regional therapies for HCC by overcoming chemoresistance .

- mRNA Stability Regulation: GAPDH also plays a role in regulating mRNA stability through its interaction with AU-rich elements (AREs) in mRNA, affecting the expression of genes such as endothelin-1 (ET-1), which is involved in vascular function and tumor biology .

Case Studies

- Bactericidal Effect on E. coli:

- GAPDH in Hepatocellular Carcinoma:

Data Summary Table

Q & A

Q. What are the established methods for synthesizing DL-G3P in vitro?

DL-G3P synthesis typically involves enzymatic cleavage of fructose-1,6-bisphosphate by aldolase, yielding triose phosphates like DL-G3P . Alternatively, chemical synthesis routes include the addition of oxalyl chloride to dioxane, followed by phosphorylation steps . Researchers must optimize reaction conditions (e.g., pH, temperature) to prevent degradation, as DL-G3P is unstable under alkaline conditions .

Q. How is DL-G3P quantified in metabolic flux studies?

Fluorometric or colorimetric assay kits are widely used, leveraging glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity. For example:

- Fluorometric Assay : Measures NADH fluorescence decline during GAPDH-mediated oxidation of DL-G3P .

- Colorimetric Assay : Tracks NADH absorbance at 340 nm, requiring standardized curves and controls to account for enzyme variability . Key considerations include sample dilution to avoid signal saturation and pre-treatment to stabilize DL-G3P in cell lysates .

Q. What role does DL-G3P play in glycolysis and gluconeogenesis?

DL-G3P is a central intermediate:

- In glycolysis, it is produced via aldolase cleavage of fructose-1,6-bisphosphate and oxidized by GAPDH to 1,3-bisphosphoglycerate .

- In gluconeogenesis, it is reversibly converted to dihydroxyacetone phosphate (DHAP) via triosephosphate isomerase . Isotopic labeling (e.g., ¹³C-glucose) is used to trace DL-G3P dynamics in metabolic networks .

Advanced Research Questions

Q. How do pH and temperature affect DL-G3P stability in enzymatic assays?

DL-G3P undergoes rapid degradation at pH > 7.5, forming methylglyoxal and other byproducts . Stability protocols include:

Q. What experimental strategies resolve contradictions in DL-G3P-dependent enzyme kinetics?

Discrepancies may arise from isomer-specific reactivity. For example:

- D-G3P vs. L-G3P : D-G3P can inhibit phosphoenolpyruvate (PEP) dephosphorylation in glycerokinase assays, skewing results .

- Solution : Use enantiomerically pure L-G3P and validate assays with coupled enzymes (e.g., α-glycerophosphate dehydrogenase) to ensure specificity .

- Data Normalization : Include internal standards (e.g., spiked deuterated DL-G3P) in LC-MS workflows to correct for degradation .

Q. How can ³¹P-NMR spectroscopy characterize DL-G3P in biocatalytic phosphorylation?

- Kinetic Analysis : Monitor real-time phosphorylation of glyceraldehyde to DL-G3P using ³¹P-NMR, which detects phosphate group shifts (δ ~3–5 ppm) .

- Enzyme Optimization : Adjust glycerokinase concentrations to maximize conversion rates while minimizing DL-G3P hydrolysis .

- Isotopic Labeling : ¹³C-enriched substrates improve signal resolution in complex biological matrices .

Q. What methods elucidate DL-G3P-protein interactions in metabolic regulation?

- Affinity Chromatography : Immobilize DL-G3P on resin to pull down binding partners like GAPDH or phosphorylase kinase .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) between DL-G3P and regulatory proteins .

- Mutagenesis : Identify critical residues (e.g., catalytic cysteines in GAPDH) through site-directed mutagenesis and activity assays .

Methodological Considerations

Q. How to design a robust DL-G3P detection protocol for heterogeneous samples?

- Sample Preparation : Deproteinize tissues/cells using perchloric acid to prevent enzymatic degradation .

- Chromatographic Separation : Employ HILIC or ion-pairing HPLC to resolve DL-G3P from structurally similar metabolites (e.g., DHAP) .

- Cross-Validation : Combine enzymatic assays (specificity) with MS (sensitivity) for quantitative accuracy .

Q. What controls are essential for DL-G3P-linked enzyme activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.